

"Ethyl 4-methylpyrimidine-5-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-methylpyrimidine-5-carboxylate*

Cat. No.: B145769

[Get Quote](#)

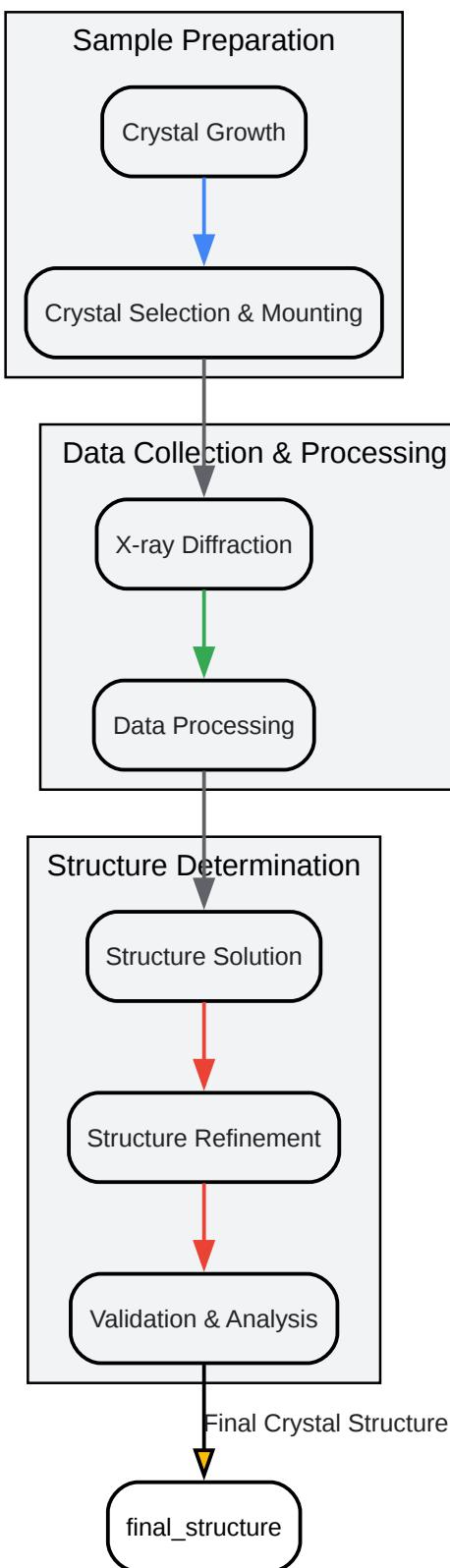
A Comparative Analysis of the Crystal Structure of **Ethyl 4-methylpyrimidine-5-carboxylate** and Related Analogs

For researchers and professionals in the field of drug development and materials science, a comprehensive understanding of the three-dimensional structure of molecules is paramount. The crystal structure of a compound provides invaluable insights into its physical and chemical properties, influencing factors such as solubility, stability, and biological activity. This guide offers a comparative analysis of the crystallographic data of a known pyrimidine derivative, serving as a proxy for understanding the structural characteristics of **Ethyl 4-methylpyrimidine-5-carboxylate**, for which detailed crystal structure data is not publicly available.

Comparative Crystallographic Data

To provide a framework for comparison, the crystallographic data for a structurally related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented below. This data offers a glimpse into the typical packing and conformational preferences of similar pyrimidine carboxylates.

Crystallographic Parameter	Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
Chemical Formula	C ₁₄ H ₁₆ N ₂ O ₃
Molecular Weight	260.29
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a (Å)	7.5495 (2)
b (Å)	8.9797 (3)
c (Å)	11.0812 (3)
α (°)	107.843 (2)
β (°)	108.603 (1)
γ (°)	98.244 (2)
Volume (Å ³)	653.07 (4)
Z	2
Calculated Density (Mg m ⁻³)	1.324
Radiation type	Mo Kα
Temperature (K)	293
R-factor	0.048


Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key steps. The following is a generalized protocol for single-crystal X-ray diffraction, the definitive method for elucidating the atomic arrangement in a crystalline solid.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is crucial for obtaining high-resolution diffraction data.
2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant to prevent degradation during data collection, which is often performed at low temperatures to minimize thermal vibrations.
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
4. Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption. The unit cell parameters and the space group are determined from the diffraction pattern.
5. Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the initial positions of the atoms in the unit cell, a process often accomplished using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

While the specific crystal structure of **Ethyl 4-methylpyrimidine-5-carboxylate** remains to be publicly detailed, the comparative data and standardized protocols presented here provide a solid foundation for researchers. Understanding the crystallographic characteristics of analogous compounds is a critical step in predicting the properties and behavior of novel molecules in drug discovery and materials science. Further experimental investigation is required to fully elucidate the structural nuances of **Ethyl 4-methylpyrimidine-5-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Ethyl 4-methylpyrimidine-5-carboxylate" crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145769#ethyl-4-methylpyrimidine-5-carboxylate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com